Mass Shift for MS Differentiation: d4 vs. d7 vs. 13C6
4-Aminophenol-d4 offers a +4 Da mass shift, which is analytically sufficient for baseline resolution from the unlabeled analyte in most MS applications . In contrast, 4-Aminophenol-d7 provides a +7 Da shift . 4-Aminophenol-13C6 yields a +6 Da shift . While larger mass shifts can reduce isotopic overlap, the +4 Da shift of the d4 analog avoids the potential for back-exchange seen with d7, maintaining quantitative accuracy .
| Evidence Dimension | Mass shift vs. unlabeled 4-aminophenol (MW 109.13 Da) |
|---|---|
| Target Compound Data | +4 Da (MW 113.15 Da) |
| Comparator Or Baseline | d7: +7 Da (MW 116.17 Da); 13C6: +6 Da (MW 115.08 Da) |
| Quantified Difference | d4 provides a +4 Da shift compared to the +7 Da shift of d7 and the +6 Da shift of 13C6. |
| Conditions | Mass spectrometry, calculated molecular weight shift. |
Why This Matters
The +4 Da shift is a 'Goldilocks' choice—large enough for reliable MS resolution, yet achieved with ring-deuteration that prevents the analytical variability of heteroatom-labeled d7.
